N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic heterocyclic compound featuring a triazoloquinoxaline core fused with acetamide and substituted phenyl groups. Its structure combines a 1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxaline moiety linked via an acetamide bridge to a 3-chloro-4-methylphenyl group. The chloro and methyl groups enhance metabolic stability and membrane permeability, while the phenoxy group may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3/c1-15-11-12-16(13-18(15)25)26-21(31)14-29-24(32)30-20-10-6-5-9-19(20)27-23(22(30)28-29)33-17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKUHQGNVCHFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Molecular Formula : C₁₈H₁₄ClN₅O₂
- Key Differences: Lacks the 4-methyl substituent on the phenyl ring. Features a 1-methyl group on the triazoloquinoxaline core instead of the phenoxy group. Oxo group at position 4 (vs. position 1 in the target compound).
- The 4-oxo configuration may alter hydrogen-bonding interactions with targets compared to the 1-oxo configuration .
2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide
- Key Differences: Replaces triazoloquinoxaline with a quinazolinone-thioacetamide scaffold. Contains a sulfur atom in the acetamide linkage (thioacetamide vs. acetamide).
- Quinazolinone cores exhibit distinct electronic properties compared to triazoloquinoxalines, influencing target specificity .
2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide
- Key Differences: Incorporates a brominated quinazolinone and thiazolidinone ring. Sulfanyl group replaces the oxygen in the acetamide bridge.
- Thiazolidinone rings are associated with anti-inflammatory and antimicrobial activity, suggesting divergent applications compared to triazoloquinoxalines .
Key Divergences :
Table 1: Comparative Data for Select Analogues
Key Observations:
- The target compound’s higher logP (vs. ’s analogue) suggests improved lipid solubility, favoring blood-brain barrier penetration.
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